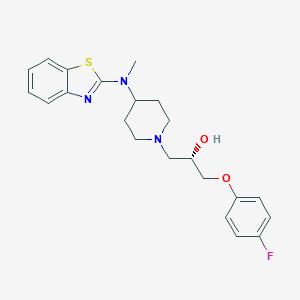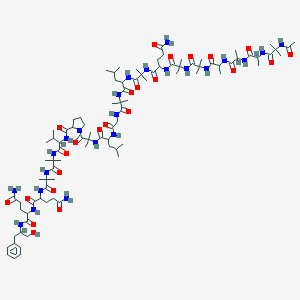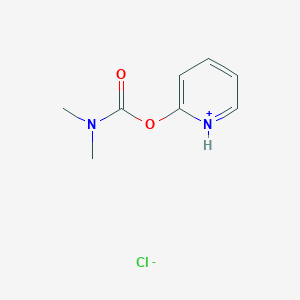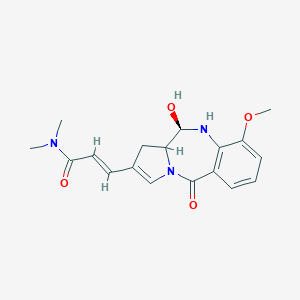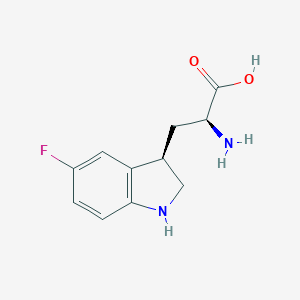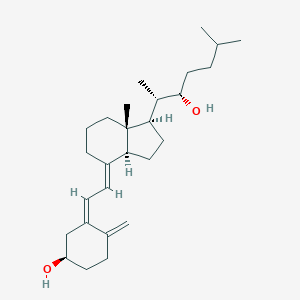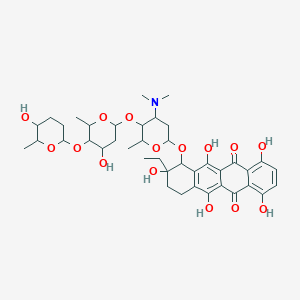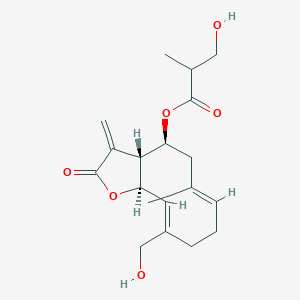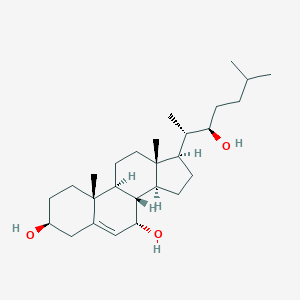
Cholest-5-ene-3,7,22-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-ene-3,7,22-triol, also known as 7α, 27-dihydroxycholesterol or 27-hydroxycholesterol, is a sterol compound that plays a significant role in various biological processes. It is synthesized from cholesterol through the action of the enzyme cholesterol 27-hydroxylase.
Applications De Recherche Scientifique
Cholest-5-ene-3,7,22-triol in Sterol Synthesis
This compound has been studied for its effects on sterol synthesis. Swaminathan et al. (1992) synthesized (25R)-5α-cholest-8(14)-ene-3β,15β,26-triol, a potential metabolite of this compound, and found it to be very potent in lowering levels of 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in Chinese hamster ovary cells. This suggests its significant role in the regulation of sterol synthesis (Swaminathan, Pinkerton, Wilson, & Schroepfer, 1992).
Role in Metabolism and Hormone Formation
The compound has also been linked to steroid hormone formation. Ruan et al. (1999) described an improved synthesis of (20R,22R)-cholest-5-ene-3β,20,22-triol, a variant of this compound, which acts as an intermediate in steroid hormone formation and as an activator of nuclear orphan receptor LXRα. This highlights its potential application in the study of steroid hormone biosynthesis (Ruan, Wilson, & Schroepfer, 1999).
Cytotoxicity and Neoplastic Growth Studies
Studies have also explored the cytotoxic properties of this compound derivatives. Boberg et al. (1989) investigated the cytotoxicity of (22R)-cholest-5-ene-3β,7α,22-triol and its isomers in Ehrlich ascites tumor cells, revealing differential cytotoxic effects that were not explained by different patterns of metabolites. This research is crucial in understanding the role of such compounds in neoplastic growth and potential therapeutic applications (Boberg, Smith-Kielland, Stabursvik, & Stokke, 1989).
Application in Anti-Mycobacterial Agents
Frank et al. (2016) discovered that this compound derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting their potential as novel anti-mycobacterial agents. This research opens avenues for the development of new drugs targeting tuberculosis (Frank, Zhao, Wong, Basudhar, De Voss, & Ortiz de Montellano, 2016).
Propriétés
Numéro CAS |
104786-66-5 |
|---|---|
Formule moléculaire |
C23H23ClN2O3S |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-16(2)6-9-23(29)17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19-,20+,21-,22-,23+,24+,25-,26-,27+/m0/s1 |
Clé InChI |
ULLWYOKOOHAYDJ-SDLILUQASA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)[C@@H](CCC(C)C)O |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |
SMILES canonique |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |
Synonymes |
cholest-5-ene-3,7,22-triol cholest-5-ene-3,7,22-triol, (3beta,7beta,22R)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



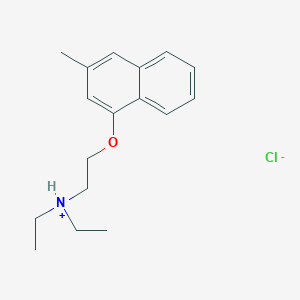
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
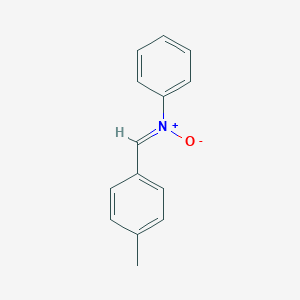
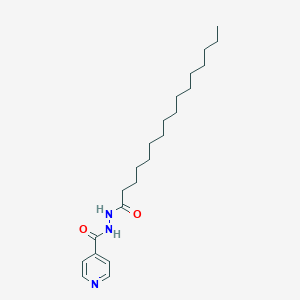

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)
